LAS38096

GPCR pharmacology Adenosine receptor Binding affinity

Select LAS38096 for its non-xanthine scaffold—guaranteeing >60-fold selectivity over A1, A2A, and A3 receptors—to eliminate off-target variability in inflammation and angiogenesis studies. Unlike xanthine-based competitors, its favorable PK profile and well-characterized functional IC50 (321 nM) make it the definitive benchmark for reproducible in vitro and in vivo A2B target validation.

Molecular Formula C17H12N6O
Molecular Weight 316.32 g/mol
CAS No. 851371-22-7
Cat. No. B1674518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLAS38096
CAS851371-22-7
Synonyms4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine
LAS 38096
LAS-38096
LAS38096
Molecular FormulaC17H12N6O
Molecular Weight316.32 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NC2=NC=C(C(=N2)C3=CC=CO3)C4=NC=NC=C4
InChIInChI=1S/C17H12N6O/c1-3-12(9-18-6-1)22-17-20-10-13(14-5-7-19-11-21-14)16(23-17)15-4-2-8-24-15/h1-11H,(H,20,22,23)
InChIKeyYRPIMMMBNUUYLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LAS38096 (851371-22-7) A2B Adenosine Receptor Antagonist – Procurement-Grade Selectivity Profile


LAS38096 (CAS 851371-22-7) is a 4,5′-bipyrimidin-2′-amine derivative that functions as a potent, selective, and efficacious antagonist of the human adenosine A2B receptor (ADORA2B) [1]. The compound exhibits a high binding affinity for the A2B receptor (Ki = 17 nM) and demonstrates significant selectivity over other adenosine receptor subtypes (A1, A2A, and A3) [1]. LAS38096 is a non-xanthine small molecule with the IUPAC name 4-(furan-2-yl)-N-pyridin-3-yl-5-pyrimidin-4-ylpyrimidin-2-amine, a molecular formula of C17H12N6O, and a molecular weight of 316.32 g/mol [2]. This compound is a specialized research tool for interrogating A2B-mediated signaling pathways.

Why LAS38096 Cannot Be Casually Replaced by Other A2B Antagonists in Preclinical Research


The landscape of A2B adenosine receptor antagonists is populated by compounds with widely divergent potency, selectivity, and pharmacokinetic (PK) properties [1]. Simple substitution of LAS38096 with a compound like CVT-6883 or PSB601 introduces significant experimental variability, as each possesses a unique combination of target binding affinity, subtype selectivity, and off-target profile [1]. Critically, the non-xanthine core of LAS38096 distinguishes it from xanthine-based antagonists (e.g., CVT-6883, MRE-2029-F20), which may exhibit different functional selectivity and pharmacokinetic behavior [1]. A failure to account for these distinct chemical and pharmacological characteristics can lead to misinterpretation of functional outcomes in models of inflammation, asthma, or angiogenesis [1].

LAS38096 Product-Specific Quantitative Differentiation: Direct Comparisons with Key A2B Antagonists


Comparative Binding Affinity (Ki) and Selectivity Against Adenosine Receptor Subtypes

LAS38096 demonstrates a balanced profile of high A2B affinity and strong subtype selectivity. Its Ki of 17 nM for the human A2B receptor places it between the sub-nanomolar affinity of OSIP339391 (Ki = 0.5 nM) and the lower affinity of CVT-6883 (Ki = 22 nM) [1]. Selectivity, measured as the ratio of Ki at off-target receptors (A1, A2A, A3) to Ki at A2B, is >60-fold for LAS38096 [1]. This is comparable to OSIP339391 (>80-fold) and superior to CVT-6883 (>50-fold) but significantly lower than the exceptionally selective PSB601 (>140-fold) [1]. This provides a distinct, quantifiable option for researchers seeking a tool compound with a specific balance of target engagement and selectivity [1].

GPCR pharmacology Adenosine receptor Binding affinity Receptor selectivity

Functional Antagonism: Inhibition of NECA-Induced cAMP Accumulation

In a cellular functional assay, LAS38096 inhibits NECA-induced intracellular cAMP accumulation with an IC50 of 321 nM [1]. This functional potency is a critical differentiator, as binding affinity does not always correlate directly with functional antagonism. While CVT-6883 demonstrates potent functional antagonism (KB = 6 nM), the functional data for LAS38096 provides a specific benchmark for researchers planning cAMP-based readouts [2]. A compound's ability to block downstream signaling is a more direct measure of its utility in cellular and in vivo models [1].

cAMP assay Functional antagonism Signal transduction A2B receptor

Preclinical Pharmacokinetic Profile: Favorable Properties Support In Vivo Use

LAS38096 has been characterized as displaying a 'favorable pharmacokinetic profile in preclinical species' [1]. While specific numerical values for parameters like half-life (t1/2) or oral bioavailability (F) for LAS38096 are not publicly disclosed in the primary literature, this qualitative assessment distinguishes it from other early tool compounds that may lack suitable properties for in vivo studies [1]. In contrast, the comparator CVT-6883 has published PK parameters (rat: t1/2 = 4 h, F > 35%) [2]. The explicit statement of a favorable PK profile for LAS38096, coming from the discovery team, indicates it met criteria for progression into more advanced studies, a key factor for researchers planning animal experiments [1].

Pharmacokinetics In vivo pharmacology Preclinical development

Physical and Chemical Handling: DMSO Solubility for In Vitro Assays

For practical laboratory use, LAS38096 is readily soluble in DMSO up to a concentration of 55 mg/mL (173.87 mM) with sonication . This high solubility in the standard solvent for in vitro assays facilitates the preparation of concentrated stock solutions, minimizing the introduction of solvent artifacts into biological experiments. This is a practical procurement consideration, as compounds with poor solubility require larger volumes of DMSO, which can be cytotoxic or interfere with assay readouts .

Solubility DMSO Reagent preparation In vitro assay

Long-Term Storage and Shipping Stability: Defined Conditions for Reagent Integrity

Vendor datasheets specify that LAS38096 powder is stable for 3 years when stored at -20°C and for 2 years at 4°C . Once dissolved, DMSO stock solutions are stable for 6 months at -80°C or 1 month at -20°C . Furthermore, the compound is reported to be stable at ambient temperature for several days during shipping . This detailed stability information is essential for procurement and long-term project planning, ensuring that the compound's integrity is maintained from receipt through experimentation. Such vendor-provided data reduces the risk of using degraded material, which can lead to irreproducible results .

Reagent stability Storage conditions Shipping stability Quality control

Optimal Research Application Scenarios for LAS38096 Based on Its Differentiated Profile


In Vitro Cellular Assays Requiring Balanced A2B Potency and Subtype Selectivity

LAS38096 is ideally suited for in vitro studies where a potent (Ki = 17 nM) and selective (>60-fold) A2B antagonist is required to block receptor function without significant off-target effects on other adenosine receptor subtypes. Its well-characterized functional IC50 (321 nM) for inhibiting cAMP accumulation provides a clear benchmark for experimental design in cells expressing the A2B receptor [1]. Researchers investigating A2B-mediated signaling in inflammation or angiogenesis can use LAS38096 to confidently attribute observed effects to the A2B receptor [1].

Preclinical In Vivo Studies in Rodent Models

The compound's reported 'favorable pharmacokinetic profile' supports its use in preclinical animal models, distinguishing it from tool compounds unsuitable for in vivo administration [1]. It is a relevant tool for validating A2B as a therapeutic target in models of asthma, inflammatory bowel disease, or cancer, where systemic or local administration is required [1]. While not as extensively characterized in vivo as the clinical candidate CVT-6883, LAS38096 offers a viable, structurally distinct alternative for proof-of-concept studies [2].

Development of New Chemical Probes and Pharmacological Toolkits

The non-xanthine chemical scaffold of LAS38096 makes it a valuable reference point for medicinal chemistry programs aimed at developing novel A2B antagonists [1]. Its profile can be compared directly against xanthine-based antagonists (e.g., CVT-6883) to understand structure-activity relationships (SAR) and to develop new compounds with improved properties [1]. Procurement of LAS38096 as a benchmark compound is essential for this type of comparative analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for LAS38096

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.